molecular formula C22H15F3N2O2S B4989568 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B4989568
M. Wt: 428.4 g/mol
InChI Key: JWSIUPSBVJBSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as THIQ, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies and has been used in a range of applications, including cancer research and drug development. In

Mechanism of Action

2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide acts as an allosteric modulator of the cannabinoid receptor type 1 (CB1 receptor). It binds to a site on the CB1 receptor that is distinct from the site that binds to endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This compound enhances the binding of endogenous cannabinoids to the CB1 receptor and increases the potency of their effects. This compound also has direct effects on the CB1 receptor, which may contribute to its overall effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is associated with reward and addiction. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also highly selective for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, this compound has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. One area of research is the development of novel compounds based on the this compound scaffold with improved pharmacological properties. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, more research is needed to understand the potential therapeutic applications of this compound in various diseases and disorders.

Synthesis Methods

The synthesis of 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-thienyl isocyanate with 3-(trifluoromethyl)aniline in the presence of a base, followed by the reaction of the resulting intermediate with indole-3-carboxaldehyde. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has been used in various scientific research studies, including cancer research, drug development, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug development, this compound has been used as a scaffold for the design of novel compounds with potential therapeutic applications. In neuroscience research, this compound has been used to study the role of the endocannabinoid system in addiction and reward.

properties

IUPAC Name

2-[3-(thiophene-2-carbonyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O2S/c23-22(24,25)14-5-3-6-15(11-14)26-20(28)13-27-12-17(16-7-1-2-8-18(16)27)21(29)19-9-4-10-30-19/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSIUPSBVJBSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.